(2,3,4-Trifluorophenyl)acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4-Trifluorophenyl)acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorophenyl)acetic acid ethyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3,4-Trifluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: (2,3,4-Trifluorophenyl)acetic acid.
Reduction: (2,3,4-Trifluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4-Trifluorophenyl)acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid ethyl ester is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
- (2,4,5-Trifluorophenyl)acetic acid ethyl ester
- (3,4,5-Trifluorophenyl)acetic acid ethyl ester
- (2,3,6-Trifluorophenyl)acetic acid ethyl ester
Comparison: (2,3,4-Trifluorophenyl)acetic acid ethyl ester is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications.
Properties
IUPAC Name |
ethyl 2-(2,3,4-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8(14)5-6-3-4-7(11)10(13)9(6)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGOJUEGJDZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.